Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide; 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

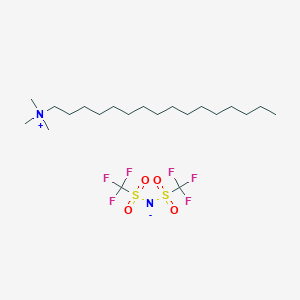

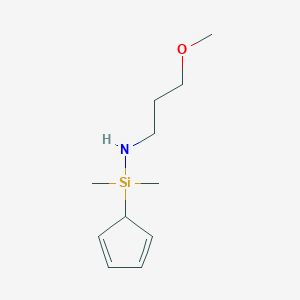

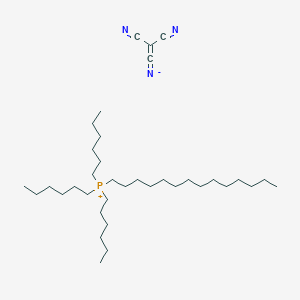

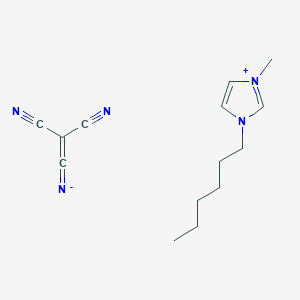

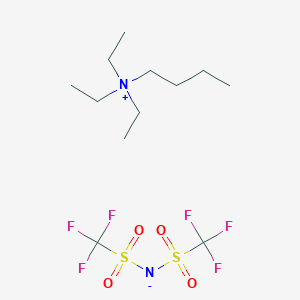

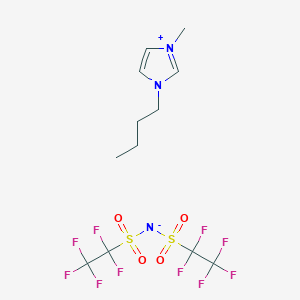

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a highly hydrophobic ionic liquid that consists of a cationic surfactant (hexadecyltrimethylammonium, HTAB) and an anionic salt (bis(trifluoromethylsulfonyl)imide, TFSI) . It is commonly used as a solvent, electrolyte, and surfactant in various scientific and industrial applications.

Synthesis Analysis

The synthesis of HTAB-TFSI can be achieved by mixing HTAB and TFSI in an appropriate solvent such as acetonitrile and heating the mixture to a certain temperature while stirring. The synthesized HTAB-TFSI can be characterized by various techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry.Molecular Structure Analysis

The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers of HTAB-TFSI show differences from the conventional H-bonds . A total of six stable HTAB-TFSI ion pair conformers were observed . Our results show that a doubly ionic H-bond exists between HTAB-TFSI ion pair conformers .Physical And Chemical Properties Analysis

HTAB-TFSI is a colorless and odorless liquid with a viscosity of 24.8 cP at 25°C. Its melting point is -40°C, and its boiling point is 188°C. HTAB-TFSI has high thermal stability and negligible vapor pressure, making it a useful solvent in high-temperature processes. It is also highly soluble in nonpolar solvents and shows strong hydrophobicity due to the long alkyl chains in its HTAB component.Scientific Research Applications

Material Synthesis

It is involved in material synthesis, particularly in creating self-assembled structures such as supramolecular gels, which can serve as self-healing or shape-memory materials .

Lubricants

It is used as a lubricant due to its chemical properties that reduce friction between surfaces .

Gas Scrubbing

This compound finds application in gas scrubbing processes to remove or absorb unwanted gases .

Photopolymerizable Ionic Liquids

It is used in the formulation of photopolymerizable ionic liquids, which have applications in various industrial processes .

CO2 Capture

It has potential use in ionic liquids for CO2 capture, contributing to environmental protection efforts by reducing greenhouse gas emissions .

Recovery of Metals with Ionic Liquids

The compound is also utilized in the recovery of metals with ionic liquids, which is an important process in recycling and resource management .

Future Directions

The anion in HTAB-TFSI is widely used in ionic liquids, as it is less toxic and more stable than more “traditional” counterions such as tetrafluoroborate . This anion is also of importance in lithium-ion and lithium metal batteries because of its high dissociation and conductivity . Therefore, the future directions of HTAB-TFSI could involve its use in next-generation low-power electronics and optoelectronic devices .

Mechanism of Action

Target of Action

. This suggests that the compound interacts with a wide range of targets depending on its application.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide. For instance, in the context of perovskite solar cells, alkylammonium bis(trifluoromethylsulfonyl)imide has been reported to act as a dopant and surface passivator, contributing to the efficiency and stability of the cells .

properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;hexadecyl(trimethyl)azanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.C2F6NO4S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-19H2,1-4H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDFUKFOMDIPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42F6N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)

![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)

![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)